
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to an oxopropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperature.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water), room temperature.
Major Products Formed
Substitution: Ethyl 3-(4-amino-2-fluoro-5-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-hydroxypropanoate.
Oxidation: Ethyl 3-(4-bromo-2-fluoro-5-carboxyphenyl)-3-oxopropanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromo and fluoro groups on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The ester moiety can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate: Lacks the methyl group on the phenyl ring.
Ethyl 3-(4-bromo-5-methylphenyl)-3-oxopropanoate: Lacks the fluoro group on the phenyl ring.
Ethyl 3-(4-fluoro-5-methylphenyl)-3-oxopropanoate: Lacks the bromo group on the phenyl ring.
The presence of all three substituents (bromo, fluoro, and methyl) in this compound makes it unique and can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C12H12BrFO3 |
|---|---|
Molekulargewicht |
303.12 g/mol |
IUPAC-Name |
ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H12BrFO3/c1-3-17-12(16)6-11(15)8-4-7(2)9(13)5-10(8)14/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
XSWTWXSUOVGPFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C(=C1)C)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
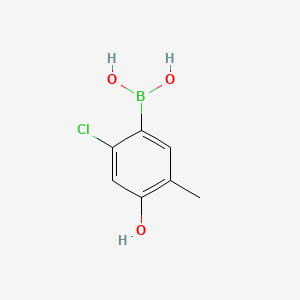
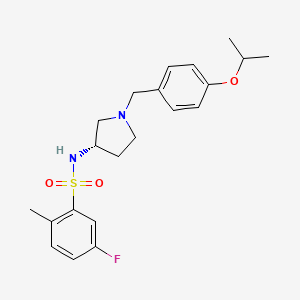
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
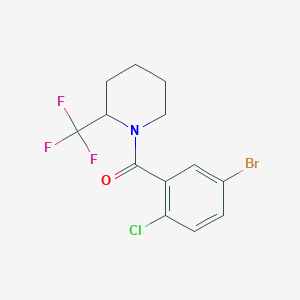
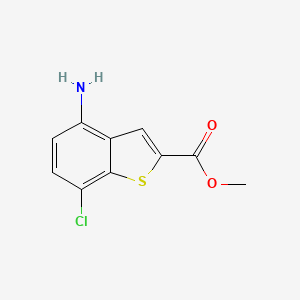
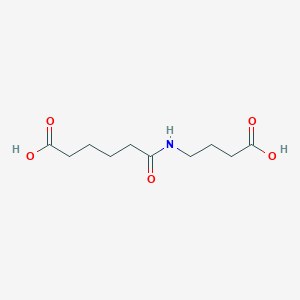

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)

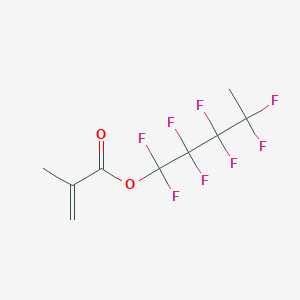
![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)
